![molecular formula C19H14BrN3O2S B2593867 N-(4-溴-2-甲基苯基)-9-甲基-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺 CAS No. 690252-57-4](/img/structure/B2593867.png)
N-(4-溴-2-甲基苯基)-9-甲基-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the pyrido[1,2-a]thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thieno ring and a pyridine ring. The presence of a bromo and methyl group on the phenyl ring, along with a carboxamide group, adds to its chemical diversity and potential biological activity.
科学研究应用
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antibacterial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .
Mode of Action
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide interacts with its targets, the PKs, by inhibiting their activity . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .
Biochemical Pathways
The compound affects the PK pathways, leading to the inhibition of various enzymes and pathways . This results in the disruption of several signal transduction pathways, potentially leading to a decrease in metastasis and drug resistance .
Result of Action
The molecular and cellular effects of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide’s action primarily involve the inhibition of PKs . This inhibition disrupts signal transduction pathways, potentially reducing metastasis and drug resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thieno derivative.
Introduction of the Bromo and Methyl Groups: The bromo and methyl groups can be introduced via electrophilic aromatic substitution reactions using bromine and methylating agents, respectively.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and exhibit similar biological activities.
Quinazolines: These compounds have a benzene ring fused with a pyrimidine ring and are known for their anticancer properties.
Uniqueness
N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and methyl groups, along with the carboxamide functionality, enhances its potential as a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-10-4-3-7-23-16(10)22-18-13(19(23)25)9-15(26-18)17(24)21-14-6-5-12(20)8-11(14)2/h3-9H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDCDCJKWCCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
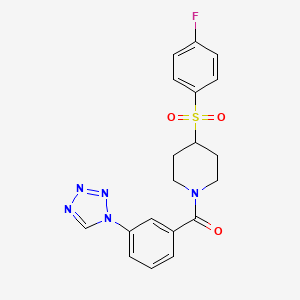
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)
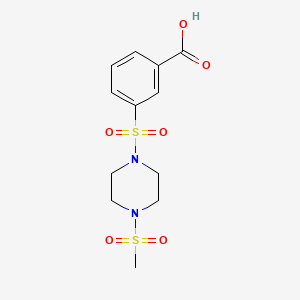
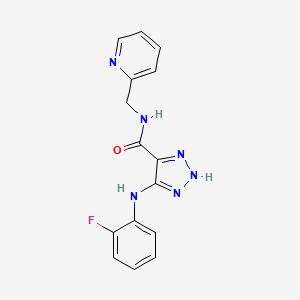
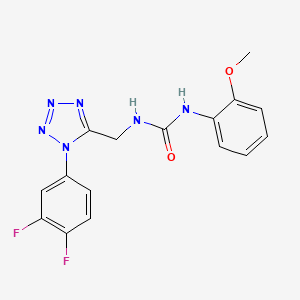
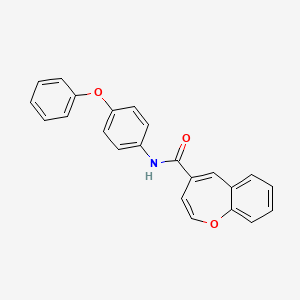
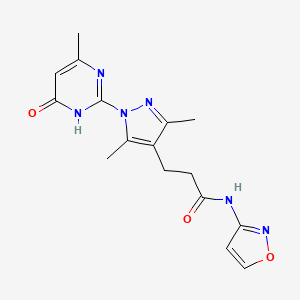
![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

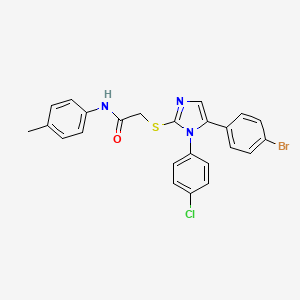
![N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593803.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/new.no-structure.jpg)
